5-Bromo-2-methyl-4-(piperidin-1-yl)aniline
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Overview
Description
5-Bromo-2-methyl-4-(piperidin-1-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a bromine atom, a methyl group, and a piperidine ring attached to the benzene ring of aniline. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common method is the bromination of 2-methyl-4-(piperidin-1-yl)aniline. The process can be summarized as follows:
Bromination: The starting material, 2-methyl-4-(piperidin-1-yl)aniline, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position on the aromatic ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), solvents like ethanol or methanol.
Major Products Formed
Substitution: Formation of substituted anilines with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
5-Bromo-2-methyl-4-(piperidin-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(piperidin-1-yl)aniline: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Bromo-2-methyl-aniline: Lacks the piperidine ring, which can affect its solubility and interaction with biological targets.
4-(Piperidin-1-yl)aniline: Lacks both the bromine atom and the methyl group, leading to distinct chemical and physical properties.
Uniqueness
5-Bromo-2-methyl-4-(piperidin-1-yl)aniline is unique due to the combination of the bromine atom, methyl group, and piperidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-methyl-4-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-12(10(13)8-11(9)14)15-5-3-2-4-6-15/h7-8H,2-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGUFICVGAWGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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